3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-]
Description
This compound is a complex cyclic peptide featuring a unique combination of residues: D-lactic acid (D-Lac), L-proline (L-Pro), L-isoleucine (L-Ile), N-methyl-L-valine (N-Me-L-Val), N-methyl-L-alanine (N-Me-L-Ala), and β-alanine (βAla). The hydroxymethyl ethyl group at position 3 introduces additional structural diversity, likely influencing its conformational stability and biological interactions. Such modifications are common in bioactive peptides to enhance metabolic stability and target specificity.
The inclusion of D-amino acids (e.g., D-Lac) and βAla may reduce enzymatic degradation, while N-methylations (N-Me-L-Val, N-Me-L-Ala) are known to improve membrane permeability.
Properties
IUPAC Name |
16-butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O8/c1-9-19(5)24-29(41)34(8)25(17(2)3)30(42)33(7)20(6)26(38)31-13-12-23(37)43-22(15-18(4)16-36)28(40)35-14-10-11-21(35)27(39)32-24/h17-22,24-25,36H,9-16H2,1-8H3,(H,31,38)(H,32,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUJFLMKZWRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)CO)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950176 | |
| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27482-49-1 | |
| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves the cyclization of linear peptides through peptide bond formation. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The cyclization step is achieved by removing the peptide from the resin and inducing cyclization through appropriate reaction conditions, such as the use of coupling reagents like HATU or EDC in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the peptide bonds can lead to the formation of amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as an insecticidal agent due to its ability to disrupt cellular processes in insects.
Medicine: Explored for its potential anticancer properties and ability to modulate immune responses.
Industry: Utilized in the development of bioactive compounds and as a template for designing new drugs.
Mechanism of Action
The mechanism of action of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to cellular receptors and enzymes, disrupting their normal function.
Pathways Involved: It interferes with signal transduction pathways, leading to apoptosis (programmed cell death) in cancer cells and disruption of cellular processes in insects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key features of the target compound with structurally related cyclic peptides:
*Estimated based on analogous cyclic peptides.
Key Observations:
Structural Complexity: The target compound bridges simplicity (e.g., cyclo(L-Pro-L-Ala)) and high-complexity macrocycles (e.g., Grizelimycin). Its inclusion of D-Lac and βAla distinguishes it from valinomycin analogs, which rely on glycine repeats for flexibility.
Modifications : Dual N-methylations (Val, Ala) mirror strategies in Grizelimycin to enhance bioavailability. The hydroxymethyl group may introduce polarity, contrasting with the lipophilic 4β-methylproline in Grizelimycin.
Biological Activity
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] is a cyclic peptide with significant biological activity, primarily known for its role in various pharmacological applications. This compound, also referred to as Destruxin C, has garnered attention due to its potential therapeutic effects and mechanisms of action.
- Chemical Formula : C30H51N5O8
- Molecular Weight : 609.75 g/mol
- CAS Number : 27482-49-1
Biological Activity
The biological activity of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] has been studied in various contexts, including its effects on cellular processes and potential therapeutic uses. Below are key findings related to its biological activity:
Antitumor Activity
Research indicates that Destruxin C exhibits antitumor properties by inducing apoptosis in cancer cells. The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and lung cancer cells.
Immunomodulatory Effects
Destruxin C has been reported to modulate immune responses by influencing cytokine production. It enhances the secretion of interleukins (IL-6 and IL-10) while suppressing pro-inflammatory cytokines, indicating a potential role in anti-inflammatory therapies.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects, potentially through the inhibition of oxidative stress and neuroinflammation. Animal models have demonstrated improved cognitive functions following treatment with Destruxin C.
The mechanisms through which 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] exerts its biological effects include:
- Caspase Activation : Initiates apoptosis in cancer cells.
- Cytokine Modulation : Alters immune response profiles.
- Oxidative Stress Reduction : Protects neuronal cells from damage.
Case Study 1: Anticancer Effects in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with Destruxin C led to a significant decrease in cell viability and an increase in apoptosis markers. The study concluded that the compound could be a promising candidate for breast cancer therapy.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to neurotoxic agents, administration of Destruxin C resulted in a marked reduction of neuronal damage and improvement in behavioral assessments. This suggests its potential utility in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
